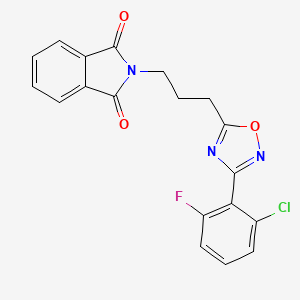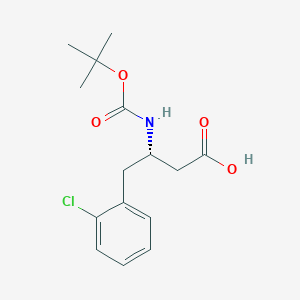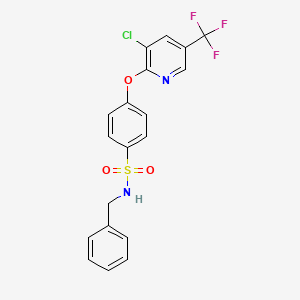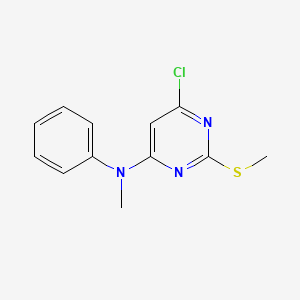![molecular formula C16H11Cl2NOS B2406465 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole CAS No. 339019-68-0](/img/structure/B2406465.png)
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole (DCPMI) is a synthetic compound of the isoxazole family that has been studied for its potential applications in scientific research. DCPMI is a white, odorless crystalline solid that is insoluble in water and has a melting point of 180-181 °C. It is of interest to researchers due to its unique properties, including its ability to act as a ligand to bind to metal ions, and its potential use as a fluorescent probe for biological imaging.
Applications De Recherche Scientifique
Synthesis and Fungicidal Activity
- Isoxazole compounds, closely related to 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole, have been studied for their synthesis and fungicidal activity. These compounds show potential in agricultural applications as fungicides (Konopíková, Fišera, & Prónayová, 1992).
Herbicide Bioavailability in Soils
- Research on isoxaflutole, a compound similar to this compound, provides insights into the bioavailability of certain herbicides in soils with different textures. This is important for understanding the environmental impact and efficacy of these compounds in agricultural settings (Inoue et al., 2009).
Tautomerism in Heteroaromatic Compounds
- The tautomerism of heteroaromatic compounds, including isoxazoles, has been explored. This research is fundamental in the field of organic chemistry, particularly in understanding the chemical behavior of isoxazoles (Boulton & Katritzky, 1961).
Novel Bioactivation Mechanism of Phenyl Methyl-Isoxazoles
- A study on phenyl methyl-isoxazole derivatives, closely related to the chemical , has identified a novel bioactivation mechanism for the formation of reactive metabolites. This research is significant in pharmacology and toxicology, contributing to the understanding of drug metabolism and potential toxicity (Bylund et al., 2012).
Antibacterial Properties of Isoxazole Conjugates
- Isoxazole conjugates have been synthesized and evaluated for their antibacterial properties. This suggests the potential of this compound in contributing to the development of new antibacterial agents (Prashanthi, Babu, & Rani, 2021).
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(phenylsulfanylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-14-7-6-11(8-15(14)18)16-9-12(19-20-16)10-21-13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGKZIKVJAFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2406383.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406386.png)



![(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2406390.png)
![N-(1-hydroxybutan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2406391.png)
![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2406397.png)


![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
